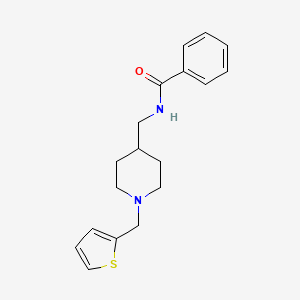

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Descripción

N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted at the 1-position with a thiophen-2-ylmethyl group and at the 4-position with a benzamide moiety. The thiophene ring introduces sulfur-based electronic properties, while the piperidine scaffold provides conformational flexibility.

Propiedades

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h1-7,12,15H,8-11,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPORJMTYJXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a piperidine intermediate.

Formation of the Benzamide Group: The final step involves the reaction of the piperidine-thiophene intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the benzamide group.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and benzamide groups can modulate enzyme activity and protein interactions . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparación Con Compuestos Similares

Structural Features and Substituent Variations

The compound’s closest analogs differ in substituents on the piperidine ring, benzamide group, or aromatic systems. Key examples include:

Key Observations :

Physicochemical and Conformational Properties

- Crystal Packing and Hydrogen Bonding: The 4-chloro analog forms a chair conformation in the piperidine ring, stabilized by O–H···O, N–H···O, and C–H···O hydrogen bonds .

- Lipophilicity : Thiophene’s moderate lipophilicity (LogP ~2.5) contrasts with higher values for chlorinated (LogP ~3.0 in ) or fluorinated analogs (e.g., [18F]CFPyPB). This impacts blood-brain barrier permeability, relevant for CNS-targeted applications .

Pharmacological and Functional Insights

- Glycine Transport Inhibition : Analogs like [35S]ACPPB and [18F]CFPyPB are glycine transporter inhibitors, suggesting the target compound may share similar mechanisms . The thiophene’s electronic profile could modulate binding affinity compared to dichloro or sulfonyl groups.

- Receptor Targeting : Fentanyl analogs (e.g., β'-phenyl fentanyl ) highlight the piperidine scaffold’s versatility in opioid receptor binding. However, the target compound lacks the propanamide chain critical for opioid activity, indicating divergent pharmacological pathways.

Actividad Biológica

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the existing knowledge on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.5 g/mol. The compound features a piperidine ring substituted with a thiophene moiety, which contributes to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptors involved in inflammatory pathways, potentially modulating immune responses. It is particularly noted for its effects on the PD-1/PD-L1 pathway, which plays a critical role in immune evasion by tumors.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against specific targets. For instance, the compound has shown promising results in inhibiting the PD-1 receptor in mouse splenocytes. A notable study indicated that at a concentration of 100 nM, the compound could rescue mouse immune cells to 92% viability in the presence of recombinant PD-1/PD-L1 .

Enzyme Inhibition

Another aspect of its biological activity involves enzyme inhibition. The compound has been tested for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. In cellular assays using B16F10 melanoma cells, it demonstrated significant inhibition of tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have detailed the biological activities of related compounds, providing insight into the potential applications of this compound.

- PD-1 Pathway Inhibition : Research has shown that small-molecule antagonists targeting the PD-1 pathway can enhance T-cell responses against tumors. Compounds similar to this compound have been effective in preclinical models, indicating a potential role in cancer immunotherapy .

- Tyrosinase Inhibition : Studies focusing on related compounds have reported varying degrees of tyrosinase inhibition. For example, analogs were tested for their inhibitory effects on mushroom tyrosinase and exhibited potent activity, which could translate into therapeutic options for skin disorders associated with excessive melanin production .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Amide bond formation : Coupling a benzoyl chloride derivative with a piperidinylmethylamine intermediate.

- Thiophene incorporation : Alkylation of the piperidine nitrogen using 2-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm) and confirms regiochemistry .

- HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : HRMS (ESI⁺) validates molecular ion [M+H]⁺ and fragmentation patterns .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the thiophene moiety. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., piperidine N-alkylation vs. O-alkylation) .

- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling steps, increasing yield from 45% to 72% .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) while maintaining >90% yield .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .

- Structural analogs : Test derivatives (e.g., chloro-substituted benzamide) to isolate SAR trends, resolving whether thiophene orientation affects target binding .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell-based viability assays to distinguish direct vs. indirect effects .

Q. What computational strategies elucidate the compound’s target interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding to kinase domains (e.g., MAPK14) with ΔG ≈ –9.2 kcal/mol, guided by thiophene-π stacking and H-bonding with benzamide .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns, identifying critical residues (e.g., Lys53, Glu71) for mutagenesis validation .

- QSAR modeling : Use Gaussian-derived descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with inhibitory potency (R² = 0.87) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.